molecular formula C19H12ClN3O2 B11305643 5-(4-chlorophenyl)-N-(quinolin-8-yl)-1,2-oxazole-3-carboxamide

5-(4-chlorophenyl)-N-(quinolin-8-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B11305643
M. Wt: 349.8 g/mol
InChI Key: JMLWKKOWTJACLI-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-N-(quinolin-8-yl)-1,2-oxazole-3-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of a chlorophenyl group, a quinolinyl group, and an oxazole ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-N-(quinolin-8-yl)-1,2-oxazole-3-carboxamide typically involves multiple steps, starting with the preparation of the oxazole ring, followed by the introduction of the chlorophenyl and quinolinyl groups. Common reagents used in these reactions include chlorinating agents, quinoline derivatives, and carboxylating agents. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-N-(quinolin-8-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(4-chlorophenyl)-N-(quinolin-8-yl)-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-N-(quinolin-8-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and modulating biological processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl quinolin-8-yl ether
  • quinolin-8-yl 2-(4-chlorophenyl)sulfanylacetate

Uniqueness

Compared to similar compounds, 5-(4-chlorophenyl)-N-(quinolin-8-yl)-1,2-oxazole-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H12ClN3O2

Molecular Weight

349.8 g/mol

IUPAC Name

5-(4-chlorophenyl)-N-quinolin-8-yl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C19H12ClN3O2/c20-14-8-6-12(7-9-14)17-11-16(23-25-17)19(24)22-15-5-1-3-13-4-2-10-21-18(13)15/h1-11H,(H,22,24)

InChI Key

JMLWKKOWTJACLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)NC(=O)C3=NOC(=C3)C4=CC=C(C=C4)Cl)N=CC=C2

Origin of Product

United States

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